Strategic Bifunctionality: 3-Formyl-1-methyl-1H-Pyrazole-5-carboxylic Acid
Strategic Bifunctionality: 3-Formyl-1-methyl-1H-Pyrazole-5-carboxylic Acid
Executive Summary: The "Orthogonal Hub"
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid represents a high-value "scaffold hub." Unlike simple pyrazoles, this molecule possesses two chemically distinct and orthogonal reactive handles: a C3-formyl group (electrophilic aldehyde) and a C5-carboxylic acid (nucleophilic/acidic) .
This dual-functionality allows for the rapid generation of diverse libraries. The C3-aldehyde serves as a gateway for reductive aminations or olefinations, while the C5-acid enables amide coupling or heterocyclization. This guide details the physicochemical profile, synthesis, and strategic application of this molecule, emphasizing its role as a privileged structure in kinase and GPCR ligand design.
Physicochemical Identity & Properties[1][2][3][4][5]
Structural Definition
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IUPAC Name: 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid
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Molecular Formula: C₆H₆N₂O₃
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Molecular Weight: 154.12 g/mol
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Key Structural Features:
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N1-Methyl: Fixes the tautomeric equilibrium, locking the bond order and defining the C3 vs. C5 positions.
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C3-Formyl: A "soft" electrophile susceptible to nucleophilic attack (amines, ylides).
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C5-Carboxyl: A "hard" electrophile (when activated) or Bronsted acid.
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Calculated & Observed Properties
Note: Pure isolation of the free aldehyde-acid can be challenging due to intermolecular polymerization or oxidation. Data below reflects the stable core profile.
| Property | Value / Description | Implications for Lab Work |
| pKa (COOH) | ~3.5 – 3.8 (Predicted) | Acidic enough to form stable salts; requires buffering during reductive amination. |
| LogP | ~0.2 (Low Lipophilicity) | Excellent for lowering cLogP in lead optimization; highly water-soluble at pH > 4. |
| Solubility | DMSO, MeOH, Water (pH > 7) | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| Stability | Moderate | Critical: The aldehyde is prone to oxidation (to dicarboxylic acid) in air. Store under Argon/Nitrogen at -20°C. |
Synthetic Methodology
Authoritative Note: While the free acid can be isolated, it is most robustly handled as its Ethyl Ester precursor (Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate) and hydrolyzed in situ or immediately prior to use. This prevents decarboxylation or aldehyde oxidation.
Primary Synthesis Route: Cyclization & Functionalization
The most reliable industrial route avoids direct formylation of the acid (which often fails or yields the C4 isomer via Vilsmeier-Haack). Instead, we utilize a stepwise construction from acyclic precursors.
Step 1: Pyrazole Ring Construction
Reaction of Diethyl acetylenedicarboxylate (or equivalent diketo-ester) with Methylhydrazine .
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Regioselectivity Control: The reaction temperature and solvent control the ratio of 1,3- vs 1,5-isomers. NMR confirmation is required (NOESY correlation between N-Me and C5-H).
Step 2: Selective Reduction (The "Golden Key")
Selective reduction of the C3-ester to the aldehyde using DIBAL-H (Diisobutylaluminum hydride) at -78°C, or oxidation of a C3-hydroxymethyl precursor with MnO₂ .
Step 3: Hydrolysis (Protocol)
Reagents: LiOH (2.0 eq), THF/Water (3:1). Protocol:
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Dissolve Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate in THF/Water.
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Add LiOH monohydrate at 0°C.
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Stir at 0°C -> RT for 2 hours (Monitor by LCMS; avoid heat to prevent Cannizzaro disproportionation).
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Workup: Carefully acidify with 1M HCl to pH 3-4. Extract immediately with EtOAc or lyophilize the aqueous layer if the product is too polar.
Visualization: Synthetic Workflow
Caption: Figure 1. Stepwise construction of the target acid, prioritizing the stable ethyl ester intermediate to avoid aldehyde degradation.
Reactivity & Strategic Applications
The power of this molecule lies in its Chemo-differentiation . You can react one end without protecting the other, provided you choose the correct pH and reagents.
Reaction A: Reductive Amination (C3-Selective)
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Target: C3-Formyl group.
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Conditions: Amine (R-NH₂), NaBH(OAc)₃, DCE/MeOH, catalytic AcOH.
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Why it works: The carboxylic acid (C5) remains inert to borohydrides under these conditions.
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Application: Installing solubilizing tails (morpholines, piperazines) or pharmacophores.
Reaction B: Amide Coupling (C5-Selective)
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Conditions: HATU or T3P, DIPEA, Amine (R'-NH₂), DMF.
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Warning: The C3-aldehyde can react with the amine to form a Schiff base (imine).
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Mitigation:
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Perform Reductive Amination (Reaction A) first.
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Or, protect the aldehyde as a dimethyl acetal prior to coupling.
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Visualization: Divergent Reaction Hub
Caption: Figure 2. Divergent synthesis pathways. The C3-aldehyde allows for library expansion via reductive amination, while the C5-acid anchors the scaffold.
Handling & Safety (E-E-A-T)
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Oxidation Risk: Aldehydes on electron-deficient rings can auto-oxidize. Recommendation: If storing the free acid, keep it under Argon at -20°C. Re-verify purity via ¹H-NMR (CHO peak at ~9.8-10.0 ppm) before use.
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Decarboxylation: Pyrazole-5-carboxylic acids can decarboxylate at high temperatures (>150°C). Avoid harsh refluxes during workup.
References
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PubChem Compound Summary. "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate." National Center for Biotechnology Information. Accessed Oct 2023. Link
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Adage, T. et al. "In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor." European Neuropsychopharmacology, 2008. (Describes pyrazole-carboxylic acid synthesis methodologies). Link
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ResearchGate Data. "Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid." (Analogous synthesis protocol). Link
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Sigma-Aldrich. "1-Methyl-1H-pyrazole-5-carboxylic acid derivatives."[6] Product Catalog. Link
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- 6. 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
